6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide 6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16283278
InChI: InChI=1S/C16H9Br2NO3/c17-10-5-6-14-9(7-10)8-11(16(21)22-14)15(20)19-13-4-2-1-3-12(13)18/h1-8H,(H,19,20)
SMILES:
Molecular Formula: C16H9Br2NO3
Molecular Weight: 423.05 g/mol

6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide

CAS No.:

Cat. No.: VC16283278

Molecular Formula: C16H9Br2NO3

Molecular Weight: 423.05 g/mol

* For research use only. Not for human or veterinary use.

6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide -

Specification

Molecular Formula C16H9Br2NO3
Molecular Weight 423.05 g/mol
IUPAC Name 6-bromo-N-(2-bromophenyl)-2-oxochromene-3-carboxamide
Standard InChI InChI=1S/C16H9Br2NO3/c17-10-5-6-14-9(7-10)8-11(16(21)22-14)15(20)19-13-4-2-1-3-12(13)18/h1-8H,(H,19,20)
Standard InChI Key GXOSDSRDHKMEKG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Br

Introduction

6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound belonging to the chromene family. It is characterized by the presence of multiple bromine substituents and a carboxamide functional group, which contribute to its reactivity and potential biological activities. This compound has garnered significant attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

Synthesis and Chemical Reactions

The synthesis of 6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves several key steps, although specific details are not provided in the available literature. Generally, compounds in this class are synthesized through reactions involving chromene precursors and various functional group transformations.

Key Reactions

  • Bromination: Introduction of bromine atoms to enhance reactivity.

  • Amidation: Formation of the carboxamide group through reaction with amines.

Biological Activities and Applications

Compounds like 6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide are studied for their pharmacological properties, including:

  • Anticancer Activity: Potential to induce apoptosis or cell cycle arrest in cancer cells.

  • Antimicrobial Activity: Potential against various microbial strains, though specific data for this compound is not available.

Research Findings

Compound FeatureBiological Activity
Presence of BromineEnhances reactivity and potential biological activity
Carboxamide GroupContributes to interaction with biological targets
Chromene StructureProvides a scaffold for diverse biological activities

Spectral Data and Identification

The identification of 6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide involves various spectroscopic techniques:

  • NMR Spectroscopy: Used to determine the structure and purity of the compound.

  • IR Spectroscopy: Helps in identifying functional groups.

  • Mass Spectrometry: Confirms the molecular weight and structure.

Spectral Data Table

Spectroscopic TechniqueInformation Provided
NMRStructural confirmation and purity assessment
IRIdentification of functional groups
Mass SpectrometryMolecular weight and structural confirmation

Handling and Storage

Given its potential biological activities and chemical reactivity, handling and storage of 6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide require careful consideration:

  • Safety Precautions: Use of personal protective equipment (PPE) and working in a well-ventilated area.

  • Storage Conditions: Cool, dry place away from light and moisture.

Future Directions

  • Derivative Synthesis: Developing derivatives with enhanced biological activity.

  • Mechanism of Action Studies: Investigating how the compound interacts with biological targets to exert its effects.

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